molecular formula C16H20F3NO3 B7025986 N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7025986
M. Wt: 331.33 g/mol
InChI Key: AIPHWGNOXQOMBF-UHFFFAOYSA-N
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Description

N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyloxyphenyl group and a trifluoroethoxyacetamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c17-16(18,19)11-22-10-15(21)20-9-12-5-1-4-8-14(12)23-13-6-2-3-7-13/h1,4-5,8,13H,2-3,6-7,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPHWGNOXQOMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate:

    Introduction of the Trifluoroethoxyacetamide Group:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
  • N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Comparison:

  • Structural Differences: The presence of different alkoxy groups (methoxy, ethoxy, cyclopentyloxy) affects the compound’s physical and chemical properties.
  • Unique Features: N-[(2-cyclopentyloxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the cyclopentyloxy group, which may confer distinct steric and electronic effects, influencing its reactivity and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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